molecular formula C27H32N2O3 B11428592 11-[4-(diethylamino)phenyl]-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one

11-[4-(diethylamino)phenyl]-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one

Cat. No.: B11428592
M. Wt: 432.6 g/mol
InChI Key: NLVJCYLQMXCHRM-UHFFFAOYSA-N
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Description

11-[4-(diethylamino)phenyl]-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one is a complex organic compound with a unique structure that combines features of acridine and dioxin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[4-(diethylamino)phenyl]-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one typically involves multiple steps, starting from readily available precursors

    Synthesis of Acridine Core: The acridine core can be synthesized through a condensation reaction between aniline derivatives and benzaldehyde derivatives under acidic conditions.

    Introduction of Dioxin Moiety: The dioxin moiety can be introduced via a cyclization reaction involving appropriate diol precursors.

    Addition of Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine and a suitable leaving group on the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

11-[4-(diethylamino)phenyl]-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the acridine core to dihydroacridine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroacridine derivatives.

    Substitution: Various substituted acridine or dioxin derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 11-[4-(diethylamino)phenyl]-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Acridine Derivatives: Compounds like acridine orange or proflavine, which are known for their biological activity and use as dyes.

    Dioxin Derivatives: Compounds such as dibenzo-p-dioxin, which have applications in materials science and environmental studies.

Uniqueness

11-[4-(diethylamino)phenyl]-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one is unique due to its combination of acridine and dioxin moieties, along with the diethylamino group. This unique structure imparts specific chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C27H32N2O3

Molecular Weight

432.6 g/mol

IUPAC Name

11-[4-(diethylamino)phenyl]-8,8-dimethyl-2,3,6,7,9,11-hexahydro-[1,4]benzodioxino[6,7-b]quinolin-10-one

InChI

InChI=1S/C27H32N2O3/c1-5-29(6-2)18-9-7-17(8-10-18)25-19-13-23-24(32-12-11-31-23)14-20(19)28-21-15-27(3,4)16-22(30)26(21)25/h7-10,13-14,25,28H,5-6,11-12,15-16H2,1-4H3

InChI Key

NLVJCYLQMXCHRM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=CC4=C(C=C3NC5=C2C(=O)CC(C5)(C)C)OCCO4

Origin of Product

United States

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